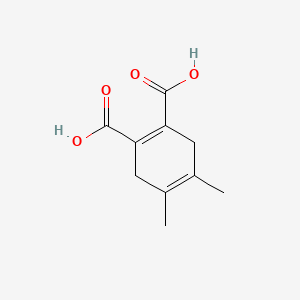

Methyl 5-methylthiophene-3-carboxylate

Übersicht

Beschreibung

Methyl 5-methylthiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. A highly selective method for substituting the 5-position of 3-methylthiophene involves directed lithiation using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which yields high yields of 2,4-disubstituted thiophenes . Another approach for synthesizing polythiophenes with a carbonyl group directly attached to the ring utilizes the Ullmann reaction with copper powder in DMF . Additionally, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases and noncryogenic conditions, providing operational simplicity .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often studied using various spectroscopic methods. For instance, polythiophenes with electron-withdrawing ester groups have been characterized using IR, 1H and 13C NMR, and UV-vis spectroscopy . The crystal structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The Chan-Lam cross-coupling is a practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate, tolerating a broad range of functional groups . The chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives leads to 5-substituted compounds, which can further react with active hydrogen-containing compounds . Nitration of methyl-3-hydroxythiophene-2-carboxylate yields products that can undergo O to N acyl migrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Polythiophenes with β-carboxylate side chains exhibit red-shifted maximum absorption wavelengths in solution due to the electron-accepting nature of the carboxylate group . The introduction of substituents can also affect the photovoltaic performance of polythiophenes, as seen in the higher open-circuit voltages of solar cells using these materials . The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes have been experimentally and computationally investigated, revealing the presence of an intramolecular charge-transfer state upon light absorption .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

-

Industrial Chemistry and Material Science

-

Fabrication of Electronic Devices

-

Agrochemical Products

-

Therapeutic Importance

- Thiophene nucleus containing compounds show various activities. For example, 1- [1- (2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . The maleate salt of 1- (2,5-dimethylthiophen-3-yl)-3- (5-methyl-1 H -imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s disease .

-

Synthetic Chemistry

-

Bacterial Biotransformation

-

Herbicide Production

-

Synthetic Chemistry

Eigenschaften

IUPAC Name |

methyl 5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLFSAWVFGCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405180 | |

| Record name | methyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylthiophene-3-carboxylate | |

CAS RN |

88770-18-7 | |

| Record name | methyl 5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)

![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)